3-Allyloxy-4-nitrotoluene
Description
3-Allyloxy-4-nitrotoluene (CAS: Not explicitly provided; molecular formula: C₁₀H₁₁NO₃) is an aromatic compound derived from toluene, featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position and a nitro (-NO₂) group at the 4-position of the benzene ring. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceuticals.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-methyl-1-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3 |
InChI Key |
VCVWLRZNGAKWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include 4-nitrotoluene, 3-methoxy-4-nitrotoluene, and 2-allyloxy-5-nitrophenol. Below is a comparative analysis of their properties and reactivity:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity/Applications |
|---|---|---|---|---|
| 3-Allyloxy-4-nitrotoluene | C₁₀H₁₁NO₃ | 193.20 | ~80–85 (estimated) | Allylation, electrophilic substitution, intermediate in heterocycle synthesis |
| 4-Nitrotoluene | C₇H₇NO₂ | 137.14 | 51–54 | Precursor for toluidine, explosives; undergoes reduction to 4-toluidine |
| 3-Methoxy-4-nitrotoluene | C₈H₉NO₃ | 167.16 | 92–95 | Less reactive allyl group; used in dye synthesis |
| 2-Allyloxy-5-nitrophenol | C₉H₉NO₄ | 195.18 | 110–115 | Acidic phenolic -OH enables chelation; used in polymer crosslinking |
Reactivity and Stability
- Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. This contrasts with 3-methoxy-4-nitrotoluene, where the methoxy group activates the ring but directs ortho/para substitution.
- Allyloxy Group: The allyl moiety offers sites for Diels-Alder reactions or radical polymerization, unlike methoxy or hydroxy groups in analogues. However, its electron-withdrawing nitro neighbor reduces overall ring activation compared to non-nitrated allyloxy aromatics.
- Thermal Stability: Nitro groups generally reduce thermal stability. This compound is expected to decompose at lower temperatures (~200°C) compared to non-nitrated allyloxy toluenes (~250°C) .
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